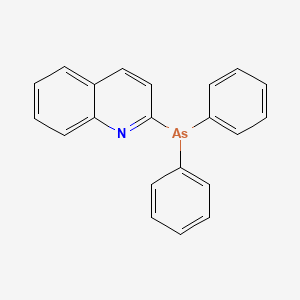
2-(Diphenylarsanyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylarsanyl)quinoline is an organoarsenic compound that features a quinoline ring substituted with a diphenylarsanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsanyl)quinoline typically involves the reaction of quinoline with diphenylarsine chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:
Starting Materials: Quinoline and diphenylarsine chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the quinoline, facilitating the nucleophilic attack on the diphenylarsine chloride.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and implementing safety measures for handling organoarsenic compounds.
化学反应分析
Types of Reactions
2-(Diphenylarsanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) species.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2-arsenic(V) oxide, while reduction can produce quinoline-2-arsenic(III) hydride.
科学研究应用
2-(Diphenylarsanyl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways in diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers or electronic materials.
作用机制
The mechanism by which 2-(Diphenylarsanyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, disrupting normal cellular functions. The diphenylarsanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein structure.
相似化合物的比较
Similar Compounds
2-(Diphenylphosphino)quinoline: Similar structure but with a phosphine group instead of an arsenic group.
2-(Diphenylstibino)quinoline: Contains an antimony group instead of an arsenic group.
2-(Diphenylbismuthino)quinoline: Features a bismuth group in place of the arsenic group.
Uniqueness
2-(Diphenylarsanyl)quinoline is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, antimony, and bismuth analogs. The arsenic center can engage in unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
属性
CAS 编号 |
91239-44-0 |
|---|---|
分子式 |
C21H16AsN |
分子量 |
357.3 g/mol |
IUPAC 名称 |
diphenyl(quinolin-2-yl)arsane |
InChI |
InChI=1S/C21H16AsN/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16H |
InChI 键 |
LPIAKIQWMYFHLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















